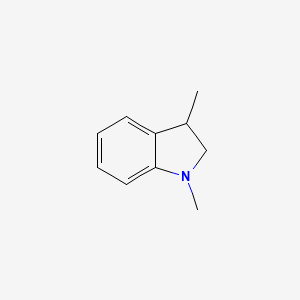

1,3-Dimethylindoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

39891-78-6 |

|---|---|

分子式 |

C10H13N |

分子量 |

147.22 g/mol |

IUPAC名 |

1,3-dimethyl-2,3-dihydroindole |

InChI |

InChI=1S/C10H13N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-6,8H,7H2,1-2H3 |

InChIキー |

MNNJPINCYKGTNO-UHFFFAOYSA-N |

正規SMILES |

CC1CN(C2=CC=CC=C12)C |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Dimethylindoline and Its Core Structure

Classical and Foundational Synthetic Routes

Fischer Indolization and Modern Adaptations

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone in the synthesis of indoles and can be adapted for indoline (B122111) preparation. bhu.ac.in The classical approach involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, proceeding through a phenylhydrazone intermediate which then undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement to form the indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the resulting indole structure. wikipedia.org

While the traditional Fischer indolization often requires high temperatures and strong acids, several modern adaptations have been developed to facilitate the reaction under milder conditions. organic-chemistry.org These include the use of:

Lewis acids: Catalysts such as zinc chloride (ZnCl₂), phosphorus trichloride (B1173362) (PCl₃), and iron(III) chloride (FeCl₃) can promote the cyclization. bhu.ac.in

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Palladium catalysis: The Buchwald modification allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Bench-stable surrogates: The use of sodium arylhydrazine sulfonate as a substitute for the often unstable arylhydrazine has been developed for a more practical application of the Fischer indolization. researchgate.net

A specific example is the synthesis of 2,3-dimethylindole (B146702), a precursor that can be reduced to the corresponding indoline, from methyl ethyl ketone and phenylhydrazine hydrochloride in refluxing glacial acetic acid. cdnsciencepub.com

Ruthenium-Catalyzed N-Alkylation of Anilines for Indoline Formation

Ruthenium catalysts have proven effective in the N-alkylation of anilines, a key step in forming the indoline core. This method often utilizes a "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the aniline (B41778) to form an imine. The subsequent reduction of the imine yields the N-alkylated aniline, regenerating the catalyst in the process. rsc.org

This approach offers an atom-efficient route to N-substituted anilines, which can then be further cyclized to form indolines. For instance, anilines can react with various alcohols in the presence of a ruthenium catalyst at elevated temperatures to produce N-alkylanilines. colab.wsacs.org The use of primary carbohydrate alcohols has also been successfully demonstrated in the N-alkylation of aniline derivatives. rsc.org

Advanced and Sustainable Synthetic Strategies

Clay-Catalyzed Reactions for Indoline Synthesis

The use of clay catalysts, such as montmorillonite (B579905) K-10 and KSF, represents an environmentally benign and cost-effective approach to indole and indoline synthesis. psu.edursc.org These acidic clays (B1170129) are stable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration. psu.edu

Clay catalysts have been successfully employed in the condensation of indoles with carbonyl compounds to produce bis(indol-3-yl)methanes. psu.edu They can also catalyze the Michael addition of indoles to α,β-unsaturated carbonyl compounds, leading to the formation of carbon-carbon bonds. srce.hr The synthesis of bis-indole derivatives has been achieved using a novel clay catalyst prepared by treating crushed clay with sulfuric acid. rjpbcs.comjournalofchemistry.org

Electrooxidative Annulation Pathways for Indolo[2,3-b]indoles

Electrosynthesis offers a green and mild alternative for constructing complex heterocyclic structures. An electrooxidative [3+2] annulation between indole and aniline derivatives has been developed to synthesize functionalized indolo[2,3-b]indoles. acs.orgacs.orgnih.gov This method avoids the need for external chemical oxidants and metal catalysts. acs.org

The reaction is typically carried out in an undivided electrolytic cell and is initiated by the anodic oxidation of both the indole and aniline derivatives. acs.orgacs.org For example, the reaction between 1,3-dimethylindole (B1617634) and 4-methoxydiphenylamine proceeds with good yields and high regioselectivity. acs.org

One-Pot Multicomponent Protocols for Substituted Indoles

One-pot multicomponent reactions are highly efficient strategies for synthesizing complex molecules in a single step, minimizing waste and simplifying purification processes. Several such protocols have been developed for the synthesis of substituted indoles, which can subsequently be reduced to indolines.

One notable example involves the catalyst-free, three-component condensation of an indole, a C-H activated acid, and an aromatic aldehyde in polyethylene (B3416737) glycol 400 (PEG-400) as a green reaction medium. tandfonline.comsci-hub.se Another protocol describes the synthesis of 3-substituted indole derivatives through a multicomponent reaction of indole, acetylacetone, and an active aldehyde derivative in ethanol (B145695). medjchem.comresearchgate.net A "one-pot" multicomponent approach has also been developed for the synthesis of indolizines and pyrido[1,2-a]indoles by coupling substituted methyl bromides and alkynes with corresponding indole-2-carboxaldehydes. nih.gov

Stereoselective and Regioselective Synthesis of 1,3-Dimethylindoline Derivatives

The synthesis of specific stereoisomers (stereoselective synthesis) and the control of reaction at a particular site in a molecule (regioselective synthesis) are critical aspects of modern organic chemistry, particularly for creating complex molecules with precise three-dimensional arrangements. In the context of the this compound scaffold, these methodologies allow for the creation of derivatives with defined stereochemistry and substitution patterns, which is essential for various applications in materials science and pharmaceutical research.

Stereoselective Synthesis Approaches

The development of chiral indoline frameworks is a significant area of research due to their prevalence in biologically active compounds. acs.org Achieving stereocontrol, especially at the C2 and C3 positions of the indoline core, has been the focus of numerous studies. Key strategies include asymmetric hydrogenation, deracemization, and kinetic resolution.

Asymmetric Hydrogenation: This is a primary method for the enantioselective synthesis of indolines. It often involves the reduction of an indole or a 3H-indole precursor using a chiral catalyst.

Ruthenium Catalysis: Chiral phosphine-free cationic ruthenium diamine complexes have proven highly effective for the asymmetric hydrogenation of 2,3-disubstituted 1H-indoles and 2-substituted 3H-indoles. bohrium.com These reactions can be performed at ambient temperature and pressure, affording excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >20:1 d.r.). bohrium.com An isotope-labeling experiment suggested the reaction mechanism proceeds via the formation of an iminium salt intermediate. bohrium.com

Iridium and Manganese Catalysis: Besides ruthenium, various chiral iridium and manganese catalysts have been successfully applied in the asymmetric hydrogenation of 3H-indoles to produce 3,3-disubstituted indolines with high levels of reactivity and enantioselectivity. acs.org

Deracemization and Kinetic Resolution: These techniques are used to resolve racemic mixtures of indolines into single enantiomers.

Deracemization: A notable strategy for synthesizing enantiomerically enriched 2-aryl-3,3-disubstituted indolines involves a deracemization process. acs.org This method combines a borane-catalyzed hydrogenation with a chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation. The CPA-catalyzed step performs a kinetic resolution of the racemic indoline, while the borane-catalyzed hydrogenation racemizes the undesired indole isomer, allowing for a theoretical complete conversion to a single enantiomer. acs.org This process has been shown to be effective for various 3H-indoles, including those with 3,3-dimethyl substituents and spirocyclic systems, yielding indolines with enantiomeric excesses ranging from 45–92%. acs.org

Kinetic Resolution (KR): A novel KR method for 3,3-disubstituted indolines utilizes a chiral phosphoric acid-catalyzed reaction with azodicarboxylates. sciengine.com This protocol enables the enantioselective synthesis of indolines with C3-quaternary stereocenters, achieving selectivity factors (s-factors) up to 70. sciengine.com Further development led to a parallel kinetic resolution (PKR) by combining triazane (B1202773) formation and dehydrogenation with different azodicarboxylates, where both steps demonstrate stereoselectivity for opposite enantiomers. sciengine.com

Table 1: Examples of Stereoselective Synthesis of Indoline Derivatives

| Method | Substrate Type | Catalyst/Reagent | Key Findings | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2,3-Disubstituted 1H-Indoles | Cationic Ruthenium Diamine Complex | Highly effective at ambient temperature and pressure. | Not specified | >99% ee, >20:1 d.r. | bohrium.com |

| Deracemization | 2-Aryl 3,3-Disubstituted 3H-Indoles | Chiral Phosphoric Acid (CPA) / Borane | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | 86-95% | 45-92% ee | acs.org |

| Kinetic Resolution | 3,3-Disubstituted Indolines | Chiral Phosphoric Acid (CPA) / Azodicarboxylates | Effective for resolving indolines with C3-quaternary stereocenters. | Not specified | s-factor up to 70 | sciengine.com |

Regioselective Synthesis Approaches

Controlling the position of substitution on the this compound core is crucial for synthesizing specific isomers. Various methodologies have been developed to achieve high regioselectivity.

Electrooxidative Annulation: A mild and environmentally friendly method for the regioselective synthesis of functionalized indolo[2,3-b]indoles involves an electrooxidative [3+2] annulation. acs.org This reaction occurs between indoles, such as 1,3-dimethylindole, and aniline derivatives in an undivided cell without the need for a metal catalyst or external oxidant. acs.org Cyclic voltammetry experiments indicated that both reactants could be oxidized simultaneously. acs.org Density Functional Theory (DFT) calculations suggested that the high regioselectivity results from the preferential binding between the C-3 site of the 1,3-dimethylindole radical cation and the C-2 site of the aniline radical cation, followed by an intramolecular cyclization with a lower energy barrier compared to other possible pathways. acs.org

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for constructing cyclic systems with high regioselectivity.

[3+2] Cycloaddition: The synthesis of cyclopentene-fused indolines can be achieved via a formal [3+2] cycloaddition of 1,3-dimethylindole with a vinyl diazoester, catalyzed by rhodium. nih.gov The reaction is proposed to proceed in a stepwise manner through a dipolar intermediate. nih.gov

Lewis Acid Catalyzed Alkylation: The dearomatization of indoles via Friedel-Crafts alkylation offers a route to 3,3'-disubstituted indolenines. The reaction of 2,3-dimethylindole with allyl trichloroacetimidate, catalyzed by TMSOTf, selectively yields the C3-alkylated product. nih.gov This method provides an alternative to transition metal-catalyzed approaches. nih.gov

Table 2: Examples of Regioselective Synthesis Involving the Indole Core

| Method | Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Electrooxidative [3+2] Annulation | 1,3-Dimethylindole and 4-Methoxydiphenylamine | Electrolysis, undivided cell, no metal/oxidant | Indolo[2,3-b]indole | High regioselectivity due to favorable binding at C3 of indole and C2 of aniline derivative. | acs.org |

| Formal [3+2] Cycloaddition | 1,3-Dimethylindole and Vinyl Diazoester | Rhodium catalyst | Cyclopentene-fused indoline | Proceeds via a stepwise mechanism involving a dipolar intermediate. | nih.gov |

| Lewis Acid Catalyzed Alkylation | 2,3-Dimethylindole and Allyl Trichloroacetimidate | TMSOTf | 3,3'-Disubstituted Indolenine | Provides selective C3-alkylation of the indole nucleus. | nih.gov |

Reactivity and Mechanistic Investigations of 1,3 Dimethylindoline

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the indole (B1671886) ring in 1,3-dimethylindoline makes it susceptible to electrophilic attack. Due to the substitution at the N-1 and C-3 positions, electrophilic substitution primarily occurs at the C-2 position.

The reaction of this compound with activated alkynes, such as methyl propiolate and dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to a variety of products, often involving complex rearrangements and ring expansions. srce.hrresearchgate.netrsc.org

In the presence of K-10 montmorillonite (B579905) clay, the reaction of this compound with methyl propiolate yields a mixture of products. srce.hrresearchgate.net These include a bis-indolyl propanoate, a tris-indolyl propanoate, and a benzo[b]azepine derivative resulting from ring expansion. srce.hrresearchgate.netresearchgate.netyok.gov.tr The initial step is believed to be an electrophilic attack at the C-2 position of the indole, followed by further reactions and intramolecular rearrangements. srce.hr

With dimethyl acetylenedicarboxylate (DMAD), in the presence of a Lewis acid like boron trifluoride etherate (BF3–Et2O), this compound has been reported to form a benzazepine derivative, along with maleate (B1232345) and fumarate (B1241708) adducts. researchgate.netrsc.orgresearchgate.net The formation of the benzazepine involves a ring expansion of the indole nucleus. researchgate.net

Table 1: Products from the Reaction of this compound with Activated Alkynes

| Activated Alkyne | Catalyst/Conditions | Major Products | Citation |

| Methyl Propiolate | K-10 Montmorillonite | Methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate, Methyl 1,5-dimethyl-1H-benzo[b]azepine-3-carboxylate, Methyl 3,3,3-tris(1,3-dimethyl-1H-indol-2-yl)propanoate | srce.hrresearchgate.net |

| Dimethyl Acetylenedicarboxylate (DMAD) | BF3–Et2O | Dimethyl 1,5-dimethyl-1H-1-benzoazepine-3,4-dicarboxylate, Maleate and Fumarate adducts | researchgate.netrsc.org |

The reaction of this compound with α,β-unsaturated carbonyl compounds typically proceeds via a Michael-type addition. This reaction underscores the nucleophilic character of the C-2 position of the indole ring.

For instance, the reaction of this compound with 2-cyclopentenone, catalyzed by K-10 montmorillonite, results in the formation of a simple Michael addition product. srce.hrresearchgate.net Unlike reactions with some other indoles, this reaction does not yield cyclization or tris-indolyl products. srce.hr The product formed is 3-(1,3-dimethyl-1H-indol-2-yl)cyclopentanone. yok.gov.tr This type of conjugate addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. srce.hrresearchgate.net

Table 2: Michael Addition of this compound with an α,β-Unsaturated Carbonyl Compound

| α,β-Unsaturated Carbonyl | Catalyst | Product | Citation |

| 2-Cyclopentenone | K-10 Montmorillonite | 3-(1,3-Dimethyl-1H-indol-2-yl)cyclopentanone | srce.hrresearchgate.netyok.gov.tr |

The interaction of this compound with electrophilic sulfur reagents has been investigated, revealing insights into its reactivity. It has been observed that the 3-methyl group in this compound is unreactive towards disulfur (B1233692) dichloride (S2Cl2). mdpi.com This is in contrast to the reactivity of the 2-methyl group in 1,2-dimethylindole (B146781). mdpi.com The synthesis of 3-sulfenylated indoles can be achieved using various sulfenylation sources like thiols, disulfides, and sulfenyl halides. d-nb.info

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as a diene or a dienophile, leading to the formation of polycyclic structures.

This compound undergoes [4+2] cycloaddition reactions with suitable dienes or dienophiles. A notable example is its reaction with ortho-quinone methide, which can be generated from the tautomerization of 2,6-dimethylquinone. researchgate.netresearchgate.net This reaction leads to the synthesis of polycyclic indolines. researchgate.netdntb.gov.ua Theoretical studies have been conducted to understand the mechanism and stereoselectivity of this cycloaddition. researchgate.netdntb.gov.ua The reaction is believed to proceed through a concerted or stepwise mechanism involving the formation of a new six-membered ring.

The photochemical reactivity of this compound has been explored, particularly in the context of photocycloaddition reactions. Under UV light irradiation, this compound can react with other molecules. For instance, blue-light-irradiated copper-catalyzed C2-indolylation of 1,4-naphthoquinone (B94277) with 1,3-dimethylindole (B1617634) has been reported to yield C2-indolyl-1,4-naphthoquinones. acs.org Furthermore, photochromic compounds incorporating a this compound moiety, such as 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran, exhibit reversible ring-opening and closing upon UV irradiation. mdpi.comresearchgate.net

1,3-Dipolar Cycloadditions Involving Indole Scaffolds

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comscribd.com This type of reaction involves a 1,3-dipole, a molecule with a three-atom, four-electron pi system, and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction is a concerted, pericyclic process that proceeds through a cyclic transition state, leading to high regio- and stereoselectivity. scribd.comorganic-chemistry.org

In the context of indole chemistry, 1,3-dipolar cycloadditions are particularly valuable for constructing complex, fused-ring systems and spiro-oxindoles, which are prevalent in natural products and pharmaceutical agents. mdpi.comdntb.gov.ua Azomethine ylides derived from isatins (indole-2,3-diones) and amino acids are commonly used 1,3-dipoles. dntb.gov.uanih.gov These reactive intermediates can be trapped by various dipolarophiles to afford spiro-pyrrolidine oxindole (B195798) scaffolds. dntb.gov.ua

The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, including activated olefins, leading to the formation of spirocyclic oxindoles. mdpi.comnih.gov The reaction conditions are often mild, and the process can be highly atom-economical, especially in multicomponent setups. dntb.gov.ua For instance, a three-component reaction between isatins, α-amino acids, and dipolarophiles like maleimides can produce N-fused pyrrolidinyl spirooxindoles with excellent yields and diastereoselectivities. mdpi.com The reaction's scope can be expanded by using different dipolarophiles, such as 1,4-enedione derivatives, to control the resulting scaffold. mdpi.com

Furthermore, the generation of azomethine ylides can be achieved through various methods, including the reaction of isatins with benzylamines or from isatin-derived cyclic imines, broadening the synthetic utility of this cycloaddition strategy. nih.gov The development of these reactions continues to provide efficient access to structurally diverse and potentially bioactive molecules based on the indole framework. mdpi.comdntb.gov.ua

Oxidation Reactions and Mechanistic Pathways

Peroxodisulfate and Peroxomonosulfate Oxidations and Intermediate Formation

The oxidation of indole derivatives, including substituted indolines, by peroxodisulfate and peroxomonosulfate has been a subject of detailed kinetic and mechanistic studies. These reactions are significant for understanding the reactivity of the indole nucleus and for developing synthetic methodologies.

Studies on the oxidation of 2,3-dimethylindole (B146702) by potassium peroxodisulfate in acidic media have shown the formation of a detectable intermediate. psu.edu The reaction is first-order in both the indole and the peroxodisulfate. psu.edu The proposed mechanism involves an electrophilic attack of the peroxodisulfate at the C-3 position of the indole ring. psu.eduresearchgate.net This initial attack leads to the formation of an indoleninic intermediate. researchgate.netresearchgate.netacs.org

Similarly, the oxidation of 2,3-dimethylindole by peroxomonophosphoric and peroxodiphosphoric acids is believed to proceed through an initial electrophilic attack at the C-3 position to form an indoleninic intermediate. scispace.comrsc.org In the case of peroxomonosulfate (PMS) oxidation of indole, the reaction is also proposed to proceed via an electrophilic attack of PMS at the C-3 position, forming a sulfuric acid mono-(3H-indol-3-yl) ester as a rate-determining step. chesci.com This is followed by intramolecular rearrangement to yield 2-hydroxy-indole. chesci.com

The nature of the intermediates in these oxidations is crucial. For 2,3-dimethylindole, the initially formed indolenine can undergo a second attack by the peroxo anion on its enamine tautomer, which, after hydrolysis, leads to the final product, 3-methylindole-2-carbaldehyde. researchgate.netacs.orgscispace.comrsc.org The absence of polymerization upon the addition of acrylonitrile (B1666552) suggests that these reactions proceed through a non-radical pathway. chesci.comisca.me The stoichiometry of the reaction between indole and PMS has been found to be 1:2. chesci.com

The table below summarizes the key mechanistic steps in the oxidation of indole derivatives by peroxo species.

| Oxidant | Substrate | Key Mechanistic Steps | Intermediate(s) | Final Product(s) |

| Peroxodisulfate | 2,3-Dimethylindole | Electrophilic attack at C-3; formation of an intermediate that decomposes. psu.edu | Indoleninic intermediate. psu.eduresearchgate.netresearchgate.net | 3-Methylindole-2-carbaldehyde. psu.edu |

| Peroxomonosulfate | Indole | Electrophilic attack at C-3; intramolecular rearrangement. chesci.com | Sulfuric acid mono-(3H-indol-3-yl) ester; cyclic intermediate. chesci.com | 2-Hydroxy-indole. chesci.com |

| Peroxomonosulfate | 2,3-Dimethylindole | Electrophilic attack at C-3; second peroxo attack on enamine tautomer; hydrolysis. acs.org | Indolenine intermediate. acs.org | 3-Methylindole-2-carbaldehyde. acs.org |

Chemiluminescence Mechanisms of Indole Derivatives

The chemiluminescence of indole derivatives, particularly in alkaline environments, provides insight into their oxidative reaction pathways. The emission of light from these reactions is often associated with the formation of an excited-state species that relaxes to the ground state.

For 2,3-dimethylindole, a bright green chemiluminescence is observed when it is treated with a strong base like potassium t-butoxide or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). oup.com The mechanism is proposed to involve the autoxidation of 2,3-dimethylindole to form 2,3-dimethyl-3-hydroperoxyindolenine as a key intermediate. oup.comoup.com This hydroperoxide then decomposes in the presence of the base to generate an excited singlet state of the o-acetamidoacetophenone anion, which is the light-emitting species. oup.com

The evidence for this mechanism includes the observation that 2,3-dimethyl-3-hydroperoxyindolenine itself produces strong chemiluminescence under similar conditions. oup.com The emission spectra of both 2,3-dimethylindole and its hydroperoxide intermediate are identical, with a maximum at 520 nm, suggesting they share the same emitting species. oup.com Kinetic studies have shown that the oxidation of 2,3-dimethylindole to the hydroperoxide is the rate-controlling step in its chemiluminescent reaction. oup.com

Other indole derivatives also exhibit chemiluminescence, although often weaker than that of 2,3-dimethylindole. rsc.org The presence of an oxidant like hydrogen peroxide and a catalyst such as Fe³⁺ can enhance the light emission from compounds like indole, indole-3-acetic acid, and tryptophan in alkaline solutions. rsc.org The relationship between the molecular structure of the indole derivative and its chemiluminescent behavior has been investigated, suggesting that the electronic properties of the substituents play a significant role. rsc.org The oxidation of some indole derivatives catalyzed by horseradish peroxidase has also been shown to be highly chemiluminescent. nih.gov

The proposed general mechanism for the chemiluminescence of 2,3-dimethylindole is summarized in the table below.

| Step | Description | Species Involved |

| 1 | Autoxidation of 2,3-dimethylindole in the presence of oxygen and a strong base. | 2,3-Dimethylindole, O₂, KOH/K-t-BuOK in DMSO. oup.comoup.com |

| 2 | Formation of a hydroperoxyindolenine intermediate. | 2,3-Dimethyl-3-hydroperoxyindolenine. oup.comoup.com |

| 3 | Decomposition of the intermediate to form an excited state species. | Excited singlet state of o-acetamidoacetophenone anion. oup.com |

| 4 | Emission of light upon relaxation of the excited state to the ground state. | Ground state o-acetamidoacetophenone anion. oup.comoup.com |

Carbon-Hydrogen Bond Functionalization and Metalation Studies

Reactivity of Lithiated this compound Derivatives

The metalation of 1,3-dimethylindole using organolithium reagents, followed by reaction with electrophiles, is a key strategy for the functionalization of the indole ring. The 2-lithium derivative of 1,3-dimethylindole is a particularly useful intermediate. researchgate.netsemanticscholar.org

The reaction of the 2-lithium derivative of 1,3-dimethylindole with ethyl carbonate has been reported to produce tris-(1,3-dimethyl-2-indolyl)methanol. researchgate.netsemanticscholar.org This demonstrates the nucleophilic character of the C-2 position once lithiated. The formation of this product indicates that the initial reaction of the lithiated indole with ethyl carbonate is followed by further reactions with the newly formed carbinol.

The reactivity of the 2-methyl group in 1,2-dimethylindole is notably high, which can be attributed to the acidity of the 2-methyl hydrogens. In contrast, the 3-methyl group in 1,3-dimethylindole does not react with certain electrophiles like S₂Cl₂. nih.gov This highlights the difference in reactivity between the methyl groups at the C-2 and C-3 positions.

While direct studies on the reactivity of lithiated this compound are less common, the extensive research on the corresponding indole provides a strong basis for understanding its potential reactions. The reduction of 3-substituted indoles with lithium aluminum hydride has been shown to lead to various products, indicating the susceptibility of the indole ring and its substituents to reduction and rearrangement. cdnsciencepub.com

Directed C-H Activation Strategies

Directed C-H activation has become a powerful tool for the regioselective functionalization of indoles and indolines, overcoming the challenge of controlling reactivity at different positions of the indole nucleus. researchgate.netresearchgate.net These strategies typically involve the use of a directing group attached to the nitrogen atom, which coordinates to a transition metal catalyst and directs the C-H activation to a specific, often ortho, position.

For indolines, C-H activation can be directed to the C-7 position. researchgate.netacs.org For example, a phosphinoyl-directing group on the indoline (B122111) nitrogen, in the presence of a palladium catalyst and a pyridine-type ligand, can direct the arylation with arylboronic acids to the C-7 position with high selectivity. researchgate.net Similarly, cobalt(III)-catalyzed C-7 alkynylation of indolines with bromoalkynes has been achieved using a directing group approach. acs.org

Amide groups on the indoline nitrogen can also serve as effective directing groups. nih.gov Palladium-catalyzed C-7 acetoxylation of indolines has been demonstrated with a variety of N-acyl directing groups. nih.gov This method has been applied to the total synthesis of natural products like N-benzoylcylindrocarine. nih.gov Other transition metals, such as rhodium and ruthenium, have also been employed in directed C-H functionalization of indolines. researchgate.netnih.gov

In the absence of a directing group, the functionalization of indoles often occurs at the more electron-rich C-2 or C-3 positions. umich.edursc.orgrsc.org For instance, palladium-catalyzed C-2 arylation of N-methylindoles can be achieved with high selectivity. rsc.orgrsc.org Iron-catalyzed C-H functionalization of indoles with diazo compounds has also been reported, typically occurring at the C-3 position. nankai.edu.cn However, for 3-methyl-substituted indoles, the functionalization can be directed to the C-2 position. nankai.edu.cn

The table below summarizes some of the directed C-H activation strategies for indoles and indolines.

| Substrate | Directing Group | Catalyst | Reagent | Position Functionalized |

| Indoline | Phosphinoyl | Pd(OAc)₂ / Pyridine ligand | Arylboronic acid | C-7 |

| Indoline | Amide | Pd(OAc)₂ | Iodosobenzene diacetate | C-7 |

| Indoline | N/A | Co(III) | Bromoalkyne | C-7 |

| N-Methylindole | N/A | Pd/C / CuCl | Aryl chloride | C-3 |

| Indole | N/A | Fe(III) complex | α-Aryl-α-diazoester | C-3 |

| 3-Methylindole | N/A | Fe(III) complex | α-Aryl-α-diazoester | C-2 |

Rearrangement Reactions and Their Driving Forces

The skeletal framework of this compound, while relatively stable, can be induced to undergo rearrangement reactions under specific thermal or acidic conditions. These transformations are primarily driven by the thermodynamic stability of the resulting products, which often involves the formation of a more stable aromatic indole ring system from the saturated indoline core. Mechanistic investigations into these rearrangements, while not extensively documented specifically for this compound, can be understood through analogy with closely related indoline and indolenine systems.

A significant type of rearrangement applicable to the indoline scaffold is the Plancher rearrangement. This reaction typically involves the acid-catalyzed migration of substituents on the indolenine C3 carbon. ineosopen.orgcolab.wsethernet.edu.etresearchgate.net For this compound, a plausible rearrangement pathway would be initiated by protonation of the nitrogen atom, followed by a 1,2-migratory shift. The driving force for this transformation is the relief of steric strain and the formation of a more substituted, and thus more stable, carbocation intermediate.

Under thermal conditions, sigmatropic rearrangements can also be envisioned. For instance, analogous to the thermal rearrangement of 3-allylindolenines which proceed via a nih.govnih.gov-sigmatropic shift, a substituted this compound could potentially undergo similar transformations. rsc.org The driving force in these pericyclic reactions is the concerted reorganization of bonding electrons to achieve a lower energy state.

Furthermore, skeletal editing of quinolines has been shown to produce 2-substituted indolines, which can then undergo further acid-promoted fragmentation to yield indoles. nih.govbioengineer.org This suggests that under certain acidic conditions, the this compound skeleton could potentially rearrange and fragment, leading to the formation of various substituted indole products. The stability of the aromatic indole ring provides a strong thermodynamic driving force for such processes.

The table below summarizes potential rearrangement reactions of this compound, drawing parallels from related structures and their observed reactivity.

| Reaction Type | Conditions | Probable Mechanism | Driving Force |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., HCl, H₂SO₄) | Protonation followed by a Wagner-Meerwein-type 1,2-alkyl shift. | Formation of a more stable tertiary carbocation and ultimately a thermodynamically favored aromatic indole. |

| Thermal Rearrangement | High Temperature | Concerted pericyclic reaction (e.g., sigmatropic shift), if appropriately substituted. | Attainment of a lower energy transition state and more stable product through orbital symmetry-allowed pathways. |

| Photochemical Rearrangement | UV Irradiation | Excitation to an electronic excited state, followed by bond cleavage and reorganization. irispublishers.comtaylorfrancis.com | Relaxation from a high-energy excited state to a more stable ground state product. |

It is important to note that the specific outcomes and mechanisms of these rearrangements for this compound would be highly dependent on the precise reaction conditions and the nature of any other substituents present on the molecule. Detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be necessary to fully elucidate the operative pathways.

Applications of 1,3 Dimethylindoline As a Chemical Building Block

Precursor in Complex Heterocyclic Synthesis

1,3-Dimethylindoline serves as a versatile precursor in the synthesis of a variety of complex heterocyclic structures. Its inherent reactivity, particularly at the C2 position, allows for its incorporation into larger, more intricate molecular architectures.

Formation of Bis- and Tris-indolylmethane Architectures

Bis(indolyl)methanes (BIMs) and tris(indolyl)methanes (TIMs) are classes of compounds with significant biological activities. researchgate.netthaiscience.info The synthesis of these molecules often involves the electrophilic substitution of indoles with carbonyl compounds. thaiscience.infojocpr.com In the context of 1,3-dimethylindole (B1617634), the reaction proceeds differently due to the substitution at the C3 position.

Research has shown that the reaction of 1,3-dimethylindole with methyl propiolate can lead to the formation of methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate and methyl 3,3,3-tris(1,3-dimethyl-1H-indol-2-yl)propanoate. researchgate.netsrce.hr This reaction, often catalyzed by agents like K-10 montmorillonite (B579905) clay, highlights the utility of 1,3-dimethylindole in constructing these multi-indolyl structures. srce.hr The reaction mechanism involves an initial attack at the preferred 3-position of the indole (B1671886) nucleus; however, with the 3-position blocked in 1,3-dimethylindole, the reaction proceeds at the C2 position. srce.hr

A variety of catalysts have been explored for the synthesis of BIMs and TIMs, including salicylic (B10762653) acid and nickel sulfate (B86663) hexahydrate, often under mild and environmentally friendly conditions. thaiscience.infojocpr.com These methods provide efficient access to a diverse range of substituted bis(indolyl)methanes. thaiscience.info

Synthesis of Spirocyclic Systems (e.g., Spiro-indoline-thiazoles, Spirobenzopyrans)

This compound and its derivatives are valuable building blocks for the synthesis of spirocyclic systems, which are characterized by two rings sharing a single common atom. These structures are of interest due to their presence in various natural products and their potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of spiro-indoline-thiazoles . For instance, the reaction of 3,3-dimethylindoline-2-thione (B3249146) with 1,2-diaza-1,3-dienes can regioselectively produce 3,3-dimethyl-3'H-spiro-indoline-2,2'-thiazoles under mild conditions. d-nb.info The plausible mechanism for this transformation involves an initial thia-Michael addition of the sulfur atom from the indoline-2-thione (B1305242) to the azo-ene system of the diene, followed by cyclization. d-nb.info

Furthermore, derivatives of this compound are crucial in the synthesis of spirobenzopyrans , a class of photochromic molecules. researchgate.netdcu.ienih.gov The synthesis typically involves the condensation of a substituted 2-methyleneindoline, such as 1,3,3-trimethyl-2-methyleneindoline, with a substituted salicylaldehyde. nih.govmdpi.com For example, 1',3'-dihydro-3',3'-dimethyl-1'-alkyl-6-nitro-spiro(2H-1-benzopyran-2,2'-(2H)-indole) derivatives can be synthesized from the corresponding 1-alkyl-3,3-dimethyl-2-methyleneindoline and 2-hydroxy-5-nitrobenzaldehyde. nih.gov These spirobenzopyran compounds exhibit reversible color change upon exposure to light, making them suitable for applications in optical switching and data storage. researchgate.netnih.govpreprints.org

| Spirocyclic System | Precursors | Key Reaction Type |

| Spiro-indoline-thiazoles | 3,3-Dimethylindoline-2-thione, 1,2-Diaza-1,3-dienes | Thia-Michael addition followed by cyclization d-nb.info |

| Spirobenzopyrans | Substituted 2-methyleneindolines, Substituted salicylaldehydes | Condensation nih.govmdpi.com |

Construction of Fused Polycyclic Indole Frameworks (e.g., Benzo[b]azepines, Indolo[2,3-b]indoles)

This compound is a key starting material for the construction of various fused polycyclic indole frameworks, which form the core of many biologically active natural products and synthetic compounds.

Benzo[b]azepines: The reaction of 1,3-dimethylindole with methyl propiolate in the presence of a K-10 montmorillonite clay catalyst can yield methyl 1,5-dimethyl-1H-benzo[b]azepine-3-carboxylate. srce.hr This transformation demonstrates a direct route to the benzo[b]azepine core from a readily available indole derivative. Other synthetic strategies for benzo[b]azepines involve fluoroalkylative cyclization of functionalized anilines and copper-catalyzed intramolecular cyclization. nih.govthieme.de

Indolo[2,3-b]indoles: A direct and environmentally friendly method for the synthesis of functionalized indolo[2,3-b]indoles involves the electrooxidative [3+2] annulation between indoles and anilines. acs.org In this process, 1,3-dimethylindole can react with an aniline (B41778) derivative in an undivided cell without the need for a metal catalyst or external oxidant. acs.org Cyclic voltammetry studies have shown that both reactants can be oxidized simultaneously, and DFT calculations suggest the mechanism involves the coupling of the radical cations of the two starting materials. acs.org

The versatility of 1,3-dimethylindole as a building block allows for the creation of a diverse array of complex heterocyclic structures with potential applications in various fields of chemistry.

Role in Advanced Materials Chemistry via Derivatization (limited to chemical synthesis, e.g., photochromic agents)

Derivatives of this compound play a significant role in the development of advanced materials, particularly in the realm of photochromic agents. The indoline (B122111) core serves as a key component in the synthesis of spiropyrans, a class of compounds known for their ability to undergo reversible color changes upon exposure to light.

The synthesis of these photochromic materials typically involves the condensation of a 2-methyleneindoline derivative with a substituted salicylaldehyde. nih.gov For instance, 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (SP) is a well-studied photochromic agent synthesized from 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide and 2-hydroxy-5-nitrobenzaldehyde. researchgate.netnih.govpreprints.org This spiropyran can be grafted onto polymer backbones to create photoactive polymers. researchgate.netdntb.gov.ua

These spiropyran-functionalized polymers exhibit photochromism, switching from a colorless, closed spiro form to a colored, open merocyanine (B1260669) form upon UV irradiation. preprints.org This reversible process makes them suitable for applications such as optical data storage, smart windows, and photoswitches. researchgate.netdcu.ie The properties of these materials can be tuned by modifying the substituents on both the indoline and the benzopyran moieties. nih.gov

| Photochromic Agent | Synthetic Precursors | Key Reaction |

| 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (SP) | 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide, 2-hydroxy-5-nitrobenzaldehyde | Condensation nih.govpreprints.org |

| 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5'-carboxylic acid | 2-hydroxyl-5-nitrobenzaldehyde, 1,3,3-trimethyl-2-methylene-5-carboxy-3H-indole | Condensation mdpi.com |

Intermediates in Natural Product Total Synthesis (where this compound or its core is a direct precursor)

The this compound core is a structural motif found in or used as a direct precursor for the total synthesis of various natural products, particularly alkaloids. The hexahydropyrrolo[2,3-b]indole ring system, which can be derived from indoline precursors, is a common feature in many of these natural products. ub.edursc.org

One synthetic strategy involves the alkylative cyclization of 1,3-dimethylindole. ub.edu Additionally, the nucleophilic ring-opening of an N-benzyloxy-aziridine by 1,3-dimethylindole, activated by Sc(OTf)3, has been utilized in a concise approach to Calabar alkaloids. wiley-vch.de The resulting adduct can be advanced to (±)-desoxyeseroline, a known intermediate in the synthesis of the naturally occurring physostigmine. wiley-vch.de

Furthermore, dearomatization reactions of 1,3-dimethylindole have been employed to generate pyrroloindoline structures, which are key intermediates in the synthesis of complex natural products. For example, a rhodium-catalyzed [3+2] cycloaddition between 1,3-dimethylindoles and in situ generated α-iminocarbenoids can furnish pyrroloindolines in good yields and high enantioselectivities. caltech.edu This methodology provides access to the core structure of various alkaloids.

| Natural Product/Intermediate | Synthetic Strategy | Key Precursor |

| (±)-Desoxyeseroline (intermediate for Physostigmine) | Nucleophilic ring-opening of an aziridine | 1,3-Dimethylindole wiley-vch.de |

| Pyrroloindolines (alkaloid core) | Rh-catalyzed [3+2] cycloaddition | 1,3-Dimethylindole caltech.edu |

Catalytic Applications Involving 1,3 Dimethylindoline Reactants

Reactant in Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Gold, Ruthenium)

Transition metal catalysis offers powerful tools for the functionalization of C-H bonds, enabling the direct introduction of various functional groups onto heterocyclic scaffolds like indoline (B122111). The reactivity and selectivity of such transformations can be highly dependent on the substitution pattern of the indoline core.

Palladium:

Palladium catalysts are notably effective for the regioselective C-H functionalization of indolines. Research has demonstrated the palladium-catalyzed C7-acetoxylation of N-acyl indolines, a transformation guided by the amide directing group. nsf.gov This method provides a pathway to C7-oxygenated indolines, which are key structural features in many aspidosperma family alkaloids. nsf.gov The efficiency of this acetoxylation is sensitive to substituents on the indoline core, particularly at the C2 and C6 positions. nsf.gov While studies have broadly covered various indoline substrates, the principles of directed C-H activation are applicable to substituted indolines like 1,3-dimethylindoline, suggesting its potential as a substrate for similar palladium-catalyzed functionalizations.

The general reaction for the directed acetoxylation of an N-acyl indoline substrate is presented in the table below.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂, PhI(OAc)₂ | N-acyl indoline, Ac₂O, AcOH, O₂ | C7-acetoxylated indoline | Varies | nsf.gov |

Table 1: Example of Palladium-Catalyzed C-H Acetoxylation of Indolines.

Gold and Ruthenium:

While gold and ruthenium complexes are powerful catalysts for a wide array of organic transformations, including cycloadditions and C-H functionalization, specific examples detailing the use of this compound as a primary reactant in coupling reactions catalyzed by these metals are not extensively documented in the surveyed literature. beilstein-journals.orgmdpi.comnih.gov Gold catalysis often involves the activation of alkynes and allenes for cycloaddition reactions. beilstein-journals.org Ruthenium catalysts have been employed for C-H activation, often with specific directing groups to control regioselectivity. mdpi.com Further research is required to fully explore the potential of this compound as a substrate in these catalytic systems.

Substrate in Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. These catalysts can activate substrates in various ways, enabling a wide range of transformations. However, the application of this compound as a substrate in major organocatalytic transformations is not prominently featured in the available scientific literature. Research in organocatalysis often focuses on substrates with specific functional handles, such as enals, enones, or nitroalkenes, which facilitate activation by aminocatalysts, Brønsted acids, or other organocatalytic systems. The relatively unactivated nature of the this compound backbone presents a challenge for its direct use as a substrate in many common organocatalytic reaction types without prior functionalization.

Spectroscopic Characterization Techniques for Structural Elucidation of 1,3 Dimethylindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 1,3-dimethylindoline and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish connectivity between atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic and aliphatic protons. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their multiplicity and coupling constants depending on the substitution pattern of the benzene (B151609) ring. The methyl groups at the 1- and 3-positions give rise to characteristic singlets or doublets in the upfield region. For instance, in a study of N-substituted indolines, the methyl protons of a tosyl group appeared as a singlet at 2.36 ppm. nih.gov The protons of the five-membered ring also show specific chemical shifts and couplings that are informative of their spatial arrangement.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The aromatic carbons of the indoline (B122111) ring resonate in the region of δ 110-155 ppm. nih.gov The chemical shifts of the C2 and C3 carbons are particularly diagnostic and are influenced by the nature of the substituents. For example, in N-Boc protected 2-hydroxy-3-methylindoline, the C3 carbon appears at δ 42.3 ppm. mdpi.com The methyl carbons at the N1 and C3 positions typically have signals in the upfield region of the spectrum.

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the aliphatic and aromatic portions of the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of their respective signals. These techniques are particularly useful in the analysis of more complex indoline derivatives where simple 1D spectra may be difficult to interpret due to signal overlap.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indoline Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |

|---|---|---|---|

| N-Tosyl-3-methylindoline | 7.58-6.74 (aromatic), 4.34 (H3), 2.76, 2.66 (H2), 2.36 (CH₃-tosyl), 1.23 (CH₃-C3) (CDCl₃) | Not specified | nih.gov |

| N-Boc-2-hydroxy-3-methylindoline | 7.79-7.00 (aromatic), 5.52 (H2), 3.30-3.17 (H3), 1.62 (Boc), 1.32 (CH₃-C3) (CDCl₃) | 153.8, 139.7, 134.2, 127.9, 124.2, 122.9, 114.4, 100.1, 90.8, 42.3, 28.6, 19.3 (CDCl₃) | mdpi.com |

| N-Allyl-5-fluoroindoline | 6.92-6.54 (aromatic), 5.92 (allyl CH), 5.31-5.16 (allyl CH₂), 3.74 (H2), 3.65 (NH) (CDCl₃) | 155.6 (d, J=234.9 Hz), 144.0 (d, J=2.3 Hz), 135.3, 116.0 (d, J=44.9 Hz), 115.4, 113.7 (d, J=8.1 Hz), 47.0 (CDCl₃) | nih.gov |

Note: Chemical shifts are dependent on the specific solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1,3-dimethylindole (B1617634), the molecular ion peak (M+) is observed at m/e 145. nist.gov Electron ionization (EI) mass spectrometry of simple indoles and their derivatives often leads to characteristic fragmentation pathways. acs.org The fragmentation of indoline derivatives can be complex, but some general patterns have been observed. For instance, prenylated indole (B1671886) derivatives often show a loss of an isopentene group from the C-3 position. nih.gov The fragmentation of the molecular ion can involve the cleavage of bonds adjacent to the nitrogen atom or within the five-membered ring, leading to the formation of stable radical cations. The base peak in the mass spectrum of a 1,3-dimethylindole derivative involved in a photocycloaddition reaction was observed at m/e 171, corresponding to a stable fragment. acs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments, further aiding in structure elucidation. nih.govmdpi.com Techniques such as electrospray ionization (ESI) are commonly used for the analysis of more polar and fragile indoline derivatives. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of selected ions, providing more detailed structural information. nih.govmdpi.com This has been particularly useful in identifying minor indole alkaloids in complex mixtures from natural sources. nih.gov

Table 2: Characteristic Mass Spectral Data for Indole Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| 1,3-Dimethylindole | EI | 145 | Not specified | nist.gov |

| 1,7-Dimethylene-2,3-dimethylindole | GC-MS (EI) | 170 | 154, 168, 128, 77 | nih.gov |

| N-(2-propenyl)-5-fluoroaniline derivative | HRMS-ESI | 152.0870 [M+H]⁺ | Not specified | nih.gov |

| N-Boc 2-hydroxyindoline | HRMS (FAB) | 236.1287 [M+H]⁺ | Not specified | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of an indoline derivative will show characteristic absorption bands corresponding to the vibrations of its various bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups appear in the 2850-2960 cm⁻¹ range. nih.gov A key feature in the IR spectrum of N-substituted indolines is the absence of the N-H stretching band, which would typically appear around 3300-3500 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. nih.gov For instance, in a chiral substituted indoline, characteristic peaks were observed at 1600 and 1480 cm⁻¹. nih.gov

If the indoline derivative contains a carbonyl group, such as in an N-acyl derivative, a strong C=O stretching band will be present in the spectrum, typically between 1650 and 1750 cm⁻¹. In situ IR spectroscopy has been used to monitor the deprotonation of N-Boc protected indolines, showing a shift in the C=O stretching frequency from 1703 cm⁻¹ to 1641 cm⁻¹ upon lithiation. whiterose.ac.uk

Table 3: Key Infrared Absorption Frequencies for Indoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | pg.edu.pl |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-2960 | nih.gov |

| Aromatic C=C | Stretching | 1450-1600 | nih.gov |

| C=O (N-Boc) | Stretching | ~1703 | whiterose.ac.uk |

| C=O (lithiated N-Boc) | Stretching | ~1641 | whiterose.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indoline chromophore, which is essentially a substituted aniline (B41778), exhibits characteristic absorption bands in the UV region. The electronic transitions in indoline are similar to those in aniline, with the lowest excited singlet state being the ¹Lb state, which has a low oscillator strength. acs.org The ¹La state is higher in energy and has a larger oscillator strength. acs.org

The position and intensity of these absorption bands can be influenced by the substituents on the indoline ring and the solvent polarity. For a derivative of 1,3-dimethylindole, UV absorption maxima were observed at 249 nm, 304 nm, and 438 nm in 95% ethanol (B145695). acs.org A study on 4-substituted indoles found that the position of the absorption maximum correlates with the global electrophilicity index of the substituent. nih.gov For instance, introducing an electron-withdrawing group at the 4-position can lead to a red-shift in the absorption spectrum. nih.gov

In some cases, such as with spirobenzopyran derivatives of this compound, irradiation with UV light can induce a color change, which is observable in the UV-Vis spectrum. ed.ac.uk Before irradiation, the compound may absorb in the UV region, and after irradiation, a new absorption band can appear in the visible region, indicating the formation of a colored, open-ring merocyanine (B1260669) form. ed.ac.uk

Table 4: UV-Vis Absorption Maxima (λmax) for Indoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1,3-Dimethylindole derivative | 95% Ethanol | 249, 304, 438 | acs.org |

| 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (closed form) | Not specified | ~384 | ed.ac.uk |

| 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (open form) | Not specified | ~570 | ed.ac.uk |

| FeII(TPP) complex | DMF | 538, 563, 606 | rsc.org |

Circular Dichroism (CD) Spectroscopy for Chiral Indoline Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral indoline derivatives, CD spectroscopy can be used to determine the absolute configuration and to study conformational changes.

The CD spectrum of a chiral indoline derivative will show positive or negative bands corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are characteristic of the stereochemistry of the molecule. For example, the absolute configuration of a C7-substituted atropisomeric indoline was determined to be (aR) by comparing its experimental vibrational circular dichroism (VCD) spectrum with the predicted spectrum. nih.gov

Theoretical and Computational Studies on 1,3 Dimethylindoline Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has been extensively employed to unravel the reaction pathways of 1,3-dimethylindoline in various chemical transformations. DFT calculations allow for the optimization of geometries of reactants, transition states, intermediates, and products, providing a detailed map of the potential energy surface of a reaction.

For instance, in the context of cycloaddition reactions, DFT calculations have been instrumental. A study on the [4+2] cycloaddition reaction between 1,3-dimethylindole (B1617634) and ortho-quinone methide utilized the B3LYP/6-311G** and M062X/6-311G** computational levels to investigate two possible reactive channels in both gas and ethanol (B145695) solution phases. researchgate.net The results from these calculations successfully confirmed the formation of the experimentally observed product. researchgate.net

DFT has also been used to study the C-H functionalization of indoles catalyzed by rhodium(II) complexes. acs.org These calculations have helped to elucidate the mechanism, suggesting that the reaction can proceed through a nucleophilic attack of the indole (B1671886) on the carbene to form a carbonium ylide intermediate, followed by a proton transfer to yield a free enol. acs.org The computed free energy profile for this pathway, calculated at the M06/BSII/SMD//B3LYP/BSI level, revealed a low energy barrier for the initial nucleophilic attack, indicating the high reactivity of the electron-rich indole towards the electron-deficient carbene. acs.org

Furthermore, DFT calculations have been applied to understand the dearomative [2+2] cycloaddition of indoles with alkynes. chinesechemsoc.org The calculations, performed at the (U)B3LYP/6-31G** level, explored the triplet-state diradical species and the subsequent bond formation events, providing insights into the kinetic profiles of the reaction. chinesechemsoc.org

The rotational barrier of the 2-aryl ring in 1-acyl-2-aryl-3,3-dimethylindolines has also been investigated using DFT at the B3LYP/6-31G(d) level. researchgate.net The calculated barrier height was found to be in good agreement with experimental values. researchgate.net

Molecular Electronic Density Theory (MEDT) for Mechanistic Insights

Molecular Electronic Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density throughout the reaction process. This theory has been successfully applied to study cycloaddition reactions involving indole derivatives.

In a theoretical investigation of the [3+2] cycloaddition reaction between methyl azide (B81097) and propyne, MEDT studies, in conjunction with DFT calculations, were used to clarify the reaction mechanism. mdpi.com The analysis of the electronic structure of the reactants and transition states provides a deeper understanding of the bonding changes that occur during the cycloaddition. nih.gov MEDT, combined with tools like the Independent Gradient Model (IGM) and Electron Localization Function (ELF) analysis, has been shown to successfully reveal the mechanisms of many reactions. nih.gov

Analysis of Transition States and Energetic Barriers

The characterization of transition states and the determination of energetic barriers are fundamental to understanding reaction kinetics and selectivity. A transition state is a high-energy, transient arrangement of atoms that exists at the peak of the potential energy surface between reactants and products. solubilityofthings.comalmerja.com The energy difference between the reactants and the transition state is the activation energy, which dictates the rate of the reaction. solubilityofthings.comalmerja.com

In the DFT study of the dearomative [2+2] cycloaddition of this compound, the transition states for the first bond-formation event were located, and their corresponding energetic barriers were calculated. chinesechemsoc.org For example, the transition state TS1 was found to be 65.4 kcal/mol higher in energy than the ground state substrate, with a relatively small barrier of 10.8 kcal/mol relative to the triplet-state diradical species, indicating a rapid C-C bond formation upon excitation. chinesechemsoc.org Similarly, in the C-H functionalization of indole, the transition state for the initial nucleophilic attack (ATS1) was characterized by a low energy barrier of 6.0 kcal/mol, highlighting the facile nature of this step. acs.org

The table below summarizes the calculated energetic barriers for a key reaction step involving an indole derivative.

| Reaction Step | System | Transition State | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| First C-C bond formation | 1a-T1 | TS1 | 10.8 (relative to 1a-T1) |

| First C-C bond formation | 3c-T1 | TS3 | 2.8 (relative to 3c-T1) |

Data sourced from DFT calculations on the dearomative [2+2] cycloaddition of indoles. chinesechemsoc.org

Application of Reactivity Indices (e.g., Fukui Functions, Parr Functions, Wiberg Bond Indexes)

To gain a more quantitative understanding of local reactivity, various reactivity indices derived from DFT calculations are employed. These indices help to identify the most reactive sites within a molecule.

Fukui Functions and Parr Functions are used to predict the sites of nucleophilic and electrophilic attack. scholarsresearchlibrary.com In the study of the [4+2] cycloaddition of 1,3-dimethylindole, the analysis of these functions confirmed the formation of the experimentally reported product by identifying the most reactive centers on the reactants. researchgate.net Analysis of the electrophilic Parr function of a reactant like TBNP can indicate the most electrophilic center, which is crucial for determining the regioselectivity of the reaction. mdpi.com

Wiberg Bond Indexes provide a measure of the bond order between two atoms. scielo.org.mx Analysis of Wiberg bond indices can reveal the degree of bond formation or breaking in a transition state, offering insights into the synchronicity of a reaction mechanism. researchgate.netutas.edu.au For instance, in a concerted but asynchronous reaction, the Wiberg bond indices for the forming bonds in the transition state will be different. researchgate.net

The table below shows hypothetical Wiberg Bond Index values for forming bonds in a transition state.

| Forming Bond | Wiberg Bond Index |

| C1-C2 | 0.45 |

| C3-C4 | 0.25 |

These are illustrative values. A higher value indicates a greater degree of bond formation.

Noncovalent Interaction (NCI) and Electron Localization Function (ELF) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within and between molecules. This analysis is particularly valuable for understanding the subtle forces that can influence reaction pathways and product stereochemistry.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of a molecule. q-chem.comlabinsights.nl It is a powerful tool for visualizing chemical bonds and lone pairs, offering a clear picture of the electronic structure. q-chem.comlabinsights.nl In reaction mechanism studies, ELF analysis can track the changes in bonding as reactants are converted to products. labinsights.nl The topological analysis of ELF can reveal the formation and breaking of chemical bonds during a reaction. nih.gov For example, the presence of disynaptic basins in an ELF analysis indicates covalent bonds. mdpi.com The color coding in ELF plots, typically with red indicating high localization and blue indicating low localization, helps in the interpretation of bonding patterns. researchgate.net

Future Research Directions and Emerging Trends in 1,3 Dimethylindoline Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of indoline (B122111) derivatives has been a long-standing area of interest. Historically, methods like the Fischer and Nenitzescu indole (B1671886) syntheses have been foundational. However, modern synthetic chemistry is driven by the need for greater efficiency, selectivity, and broader substrate scope. Future research in the synthesis of 1,3-dimethylindoline and related structures is poised to explore several innovative strategies.

One promising avenue is the advancement of catalytic systems. While palladium-catalyzed reactions have been instrumental, the exploration of other transition metals and the development of novel ligands are expected to yield more efficient and selective transformations. For instance, gold-catalyzed reactions have shown promise in the functionalization of indoles, offering new reactivity patterns. unimi.it The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher turnover numbers remains a significant goal.

Furthermore, the concept of one-pot syntheses and tandem reactions is gaining traction. These approaches, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. For example, a one-pot approach for the synthesis of 3-vinylindoles has been developed using a Brønsted acid ionic liquid as a recyclable catalyst. rsc.org Future work will likely focus on designing more complex and elegant tandem reactions for the construction of the this compound core and its derivatives.

Another area of focus is the development of methods for the direct functionalization of the indoline core. This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. Research into C-H activation strategies, for example, could provide direct routes to new this compound analogs.

| Synthetic Strategy | Key Features | Potential Advantages |

| Advanced Catalysis | Novel transition metal catalysts, innovative ligand design. | Higher efficiency, improved selectivity, milder reaction conditions. |

| One-Pot Syntheses | Multiple reaction steps in a single vessel. | Reduced reaction time, less waste, increased overall yield. |

| Direct Functionalization | C-H activation and other direct modification techniques. | Increased synthetic efficiency, access to novel derivatives. |

Exploration of Unprecedented Reactivity Patterns and Transformations

While the fundamental reactivity of the indole nucleus is well-established, there is still much to discover, particularly with substituted derivatives like this compound. Future research will likely focus on uncovering novel reactivity patterns and developing new transformations that expand the synthetic utility of this scaffold.

One area of exploration is the reaction of this compound with highly reactive intermediates. For instance, the reactions of indoles with carbenes and nitrenes can lead to the formation of complex polycyclic structures. Gold-catalyzed reactions involving α-imino gold carbenes have demonstrated unexpected and highly selective acyl migrations to form acylindoles. nih.gov Further investigation into these types of reactions with this compound could reveal new and synthetically valuable transformations.

The study of cycloaddition reactions involving the indoline core is another promising frontier. While the aromatic nature of the indole ring can sometimes hinder its participation in cycloadditions, strategic activation or the use of specific catalytic systems can overcome this challenge. For example, enantioselective [2+2] cycloadditions between certain indole derivatives and allenes have been achieved using chiral gold catalysts. unimi.it Exploring the potential of this compound in various cycloaddition reactions could lead to the rapid construction of complex, three-dimensional molecules.

Furthermore, the investigation of the redox chemistry of this compound is an area ripe for discovery. The oxidation of indoles can lead to a variety of products, including oxindoles and dimeric structures. cdnsciencepub.com A deeper understanding of the factors that control the outcome of these oxidation reactions could enable the selective synthesis of a range of valuable compounds. Conversely, the reduction of the indole ring system is a key transformation in the synthesis of indolines and other saturated heterocycles. Studies on the catalytic hydrogenation and dehydrogenation of dimethylindoles are relevant for hydrogen storage applications. rsc.org

| Reaction Type | Potential Products | Significance |

| Reactions with Reactive Intermediates | Complex polycyclic systems, functionalized indoles. | Access to novel molecular architectures. |

| Cycloaddition Reactions | Three-dimensional heterocyclic compounds. | Rapid construction of molecular complexity. |

| Redox Chemistry | Oxindoles, dimeric structures, saturated heterocycles. | Selective synthesis of diverse functional molecules. |

Advanced Computational Modeling for Precise Reaction Prediction and Design

The integration of computational chemistry has revolutionized the way chemical research is conducted. For this compound, advanced computational modeling offers a powerful tool for predicting its structure, properties, and reactivity, as well as for designing new and improved synthetic routes.

Density Functional Theory (DFT) calculations are becoming increasingly valuable for elucidating reaction mechanisms and predicting the regioselectivity and stereoselectivity of reactions involving indole derivatives. By modeling the transition states of potential reaction pathways, researchers can gain insights into the factors that govern the outcome of a reaction and use this knowledge to optimize reaction conditions. For example, computational studies have been used to explain the unexpected selectivities observed in gold-catalyzed reactions of anthranils and ynamides. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the behavior of this compound in solution and its interactions with other molecules, such as catalysts and substrates. nih.gov This can be particularly useful in the design of new catalysts with improved activity and selectivity. By simulating the binding of the substrate to the catalyst's active site, researchers can identify key interactions and design ligands that enhance these interactions.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can aid in the prediction of the biological activity of this compound derivatives. nih.gov By correlating the structural features of a series of compounds with their observed biological activity, these models can be used to design new analogs with enhanced potency and selectivity. This approach can significantly accelerate the drug discovery process.

| Computational Method | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of selectivity. | Rational design of more efficient and selective reactions. |

| Molecular Dynamics (MD) Simulations | Study of molecular interactions in solution, catalyst design. | Development of improved catalytic systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Accelerated discovery of new therapeutic agents. |

Integration of this compound Synthesis with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis of this compound and its derivatives, the adoption of greener methodologies is a critical future research direction.

A key focus is the use of more environmentally benign solvents or even solvent-free reaction conditions. Water is an ideal green solvent, and developing synthetic methods that are compatible with aqueous media is a major goal. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and eco-friendly reaction medium has also been explored for indole synthesis. scilit.com Microwave-assisted synthesis, often performed under solvent-free conditions, can also lead to significantly reduced reaction times and improved energy efficiency.

The development of recyclable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. For example, silica (B1680970) sulfuric acid magnetic nanoparticles have been used as an efficient and recyclable catalyst for the synthesis of spiro[2-amino-4H-pyran-oxindole] derivatives. researchgate.net

Furthermore, atom economy is a central tenet of green chemistry. Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. The development of addition reactions and other atom-economical transformations will be a key focus of future research in this area. Direct dehydrative couplings of indoles with ketones, where the only byproduct is water, exemplify this principle. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Environmental Benefit |

| Benign Solvents | Use of water, PEG, or solvent-free conditions. | Reduced use of volatile organic compounds. |

| Recyclable Catalysts | Development of heterogeneous and easily separable catalysts. | Minimized catalyst waste and cost. |

| Atom Economy | Design of addition and other atom-economical reactions. | Reduced generation of byproducts and waste. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,3-Dimethylindoline to ensure high yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization and alkylation steps. Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Purification via column chromatography with silica gel and elution gradients (hexane/ethyl acetate) is critical to isolate the compound in >95% purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reactants . Post-synthesis, characterization via H/C NMR and HPLC ensures structural fidelity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure, with H NMR resolving methyl group environments (δ 1.2–1.5 ppm for N-methyl groups) and aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry (MS) provides molecular weight validation (expected m/z for CHN: 147.10). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm quantifies purity. Differential Scanning Calorimetry (DSC) assesses thermal stability, with melting points typically >100°C .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should test degradation under accelerated conditions (40°C/75% relative humidity for 4 weeks). Analyze samples using HPLC to detect impurities (e.g., oxidation products). Store the compound in amber vials at -20°C under nitrogen to prevent oxidation. Solvent stability can be assessed in DMSO or ethanol via NMR over 72 hours; avoid aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to identify conformational changes. Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping peaks. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) and compare fragmentation patterns with computational simulations (e.g., DFT-based prediction tools) .

Q. What experimental designs are effective for probing the mechanistic role of this compound in catalytic reactions?

- Methodological Answer : Design kinetic studies under pseudo-first-order conditions, varying substrate concentrations and monitoring intermediates via in-situ IR or UV-vis spectroscopy. Isotopic labeling (e.g., N or C) can track reaction pathways. Computational modeling (DFT or MD simulations) identifies transition states and activation energies. Compare turnover frequencies (TOF) under different catalytic systems (e.g., homogeneous vs. heterogeneous) to elucidate mechanistic nuances .

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer : Replicate assays using standardized protocols (e.g., IC determination via MTT assay with triplicate technical repeats). Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Cross-reference cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability. Meta-analyses of published data using statistical tools (e.g., Cohen’s d for effect size) can identify outliers or methodological biases .

Q. What advanced computational strategies predict the reactivity of this compound in novel reaction environments?